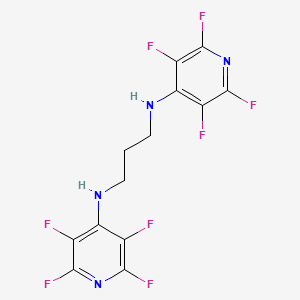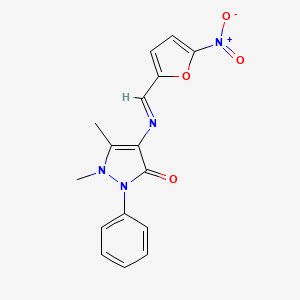![molecular formula C23H20BrCl2N3O4S B11102968 N-(2-{2-[(E)-1-(5-Bromo-2-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-(2,4-dichlorophenyl)-4-methyl-1-benzenesulfonamide](/img/structure/B11102968.png)
N-(2-{2-[(E)-1-(5-Bromo-2-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-(2,4-dichlorophenyl)-4-methyl-1-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{2-[(E)-1-(5-Bromo-2-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-(2,4-dichlorophenyl)-4-methyl-1-benzenesulfonamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[(E)-1-(5-Bromo-2-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-(2,4-dichlorophenyl)-4-methyl-1-benzenesulfonamide typically involves multiple steps:
Formation of the Hydrazone Intermediate: This step involves the condensation of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Coupling Reaction: The hydrazone intermediate is then reacted with 2,4-dichlorophenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazino groups.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound’s potential interactions with proteins and enzymes make it a candidate for drug development and biochemical studies.
Medicine
In medicine, researchers might explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(2-{2-[(E)-1-(5-Bromo-2-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-(2,4-dichlorophenyl)-4-methyl-1-benzenesulfonamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{2-[(E)-1-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-(2,4-dichlorophenyl)-4-methyl-1-benzenesulfonamide
- N-(2-{2-[(E)-1-(5-Bromo-2-ethoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-(2,4-dichlorophenyl)-4-methyl-1-benzenesulfonamide
Uniqueness
The uniqueness of N-(2-{2-[(E)-1-(5-Bromo-2-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-(2,4-dichlorophenyl)-4-methyl-1-benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H20BrCl2N3O4S |
|---|---|
Molecular Weight |
585.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(2,4-dichloro-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C23H20BrCl2N3O4S/c1-15-3-7-19(8-4-15)34(31,32)29(21-9-6-18(25)12-20(21)26)14-23(30)28-27-13-16-11-17(24)5-10-22(16)33-2/h3-13H,14H2,1-2H3,(H,28,30)/b27-13+ |
InChI Key |
JEOXQIIYIRUZDR-UVHMKAGCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=C(C=CC(=C2)Br)OC)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-nitrophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B11102886.png)
![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B11102893.png)
![Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11102896.png)

![N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11102908.png)
![Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]-](/img/structure/B11102915.png)
![6-Amino-3-tert-butyl-4-(furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11102920.png)
![N-benzyl-3-chloro-5-(4-chlorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11102930.png)

![N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B11102941.png)
![4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B11102943.png)
![2-[[[4-(Dimethylamino)phenyl]methylene]amino]benzoic acid](/img/structure/B11102945.png)
![2-Amino-6-[(cyanomethyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11102947.png)
![2-hydroxy-5-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoic acid](/img/structure/B11102954.png)
